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O-(4-iodophenyl)hydroxylamine

Cat. No.: B13709728
M. Wt: 235.02 g/mol
InChI Key: GHXVAMZBBZEVKO-UHFFFAOYSA-N
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Description

O-(4-Iodophenyl)hydroxylamine (CAS 1239024-10-2) is an organic compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is characterized by an hydroxylamine group (-ONH2) ether-linked to a 4-iodophenyl ring, a structure that provides distinct reactivity for chemical synthesis . This building block is designed for research applications in organic chemistry and drug discovery. Hydroxylamine derivatives, in general, are versatile reagents used in organic synthesis and can serve as precursors for the development of more complex molecules . While specific biological studies on this exact compound are limited in the public domain, related hydroxylamine compounds are investigated for their potential antimicrobial properties and roles in biochemical pathways . The mechanism of action for such compounds often involves their ability to act as nucleophiles, participating in various biochemical reactions and potentially modifying proteins and nucleic acids, which can influence cellular processes . Researchers value this compound for its potential in constructing novel chemical entities. Handling Note: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B13709728 O-(4-iodophenyl)hydroxylamine

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

O-(4-iodophenyl)hydroxylamine

InChI

InChI=1S/C6H6INO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2

InChI Key

GHXVAMZBBZEVKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1ON)I

Origin of Product

United States

Synthetic Methodologies for O 4 Iodophenyl Hydroxylamine and Structural Analogues

Pioneering Synthetic Routes to O-Arylhydroxylamines

The foundational methods for constructing O-arylhydroxylamines were often characterized by their reliance on fundamental organic reactions, which, while groundbreaking, carried notable constraints.

Classical Approaches for O-Functionalization of Hydroxylamines

Historically, the synthesis of O-arylhydroxylamines was primarily achieved through two main pathways: nucleophilic aromatic substitution (SNAr) and the reduction of nitroaromatic compounds.

The SNAr approach involves the reaction of a hydroxylamine (B1172632) equivalent, such as N-hydroxyphthalimide or ethyl acetohydroximate, with a highly electron-deficient aromatic ring. nih.govdiva-portal.org In this process, a leaving group on the aromatic ring (typically a halide) is displaced by the oxygen nucleophile of the hydroxylamine derivative. The electron-withdrawing groups on the aromatic ring are essential to activate the substrate towards nucleophilic attack. Subsequent hydrolysis, often using acid or a reagent like hydrazine (B178648), is then required to release the free O-arylhydroxylamine from its protected form. diva-portal.org

Another classical method is the partial hydrogenation of nitroaromatic compounds. researchgate.net This strategy uses heterogeneous catalysts, such as platinum on carbon (Pt/C), under a hydrogen atmosphere to reduce the nitro group. researchgate.netmdpi.com Careful control of reaction conditions—including temperature, pressure, and the use of catalyst inhibitors like dimethyl sulfoxide (B87167) (DMSO)—is critical to stop the reduction at the hydroxylamine stage and prevent further reduction to the corresponding aniline (B41778). researchgate.netgoogle.com

Limitations of Early-Stage Synthetic Protocols

Despite their utility, these early synthetic methods suffered from significant limitations that restricted their scope and efficiency.

Substrate Scope: SNAr reactions are generally limited to highly electron-deficient aryl halides, making the synthesis of electron-rich or electronically neutral O-arylhydroxylamines challenging. nih.govdiva-portal.org

Harsh Conditions: Many classical procedures required harsh reaction conditions, such as high temperatures or the use of strong acids or bases for hydrolysis, which could compromise sensitive functional groups on the substrate.

Yield and Selectivity: The partial hydrogenation of nitroarenes often struggled with over-reduction, leading to the formation of aniline byproducts and resulting in modest yields of the desired arylhydroxylamine. google.com Precise control to achieve high selectivity was often difficult. researchgate.net

Reaction Time: Early copper-mediated reactions, a precursor to modern catalytic methods, were often plagued by long reaction times and the need for stoichiometric amounts of the copper reagent. nih.gov

Contemporary and High-Efficiency Synthetic Protocols for O-(4-iodophenyl)hydroxylamine

The quest for milder, more general, and efficient methods for synthesizing O-arylhydroxylamines has led to the development of powerful transition-metal-catalyzed cross-coupling reactions. These modern protocols have largely overcome the limitations of their classical predecessors and provide robust pathways to compounds like this compound.

Catalytic Strategies in the Formation of the O-Aryl Bond

The formation of the C-O bond in O-arylhydroxylamines via cross-coupling reactions has become the cornerstone of modern synthetic strategy. Palladium and copper catalysts, in particular, have been instrumental in this transformation, enabling the coupling of various hydroxylamine equivalents with a wide array of aryl halides and pseudohalides. organic-chemistry.org

Transition Metal-Mediated O-Arylation (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for constructing C-N and C-O bonds. wikipedia.org An adaptation of this methodology has been successfully applied to the O-arylation of hydroxylamine equivalents, providing a highly efficient route to O-arylhydroxylamines. nih.govorganic-chemistry.org

A key breakthrough was the development of a palladium-catalyzed coupling between aryl halides and ethyl acetohydroximate, which serves as a stable and effective hydroxylamine equivalent. nih.govmit.edu This reaction is notable for its mild conditions, short reaction times, and exceptionally broad substrate scope, accommodating aryl chlorides, bromides, and iodides. nih.govorganic-chemistry.org The success of this transformation is heavily reliant on the use of sterically hindered, electron-rich biarylphosphine ligands, such as t-BuBrettPhos, which facilitate the crucial C-O reductive elimination step from the palladium center. organic-chemistry.orgmit.edu

For the synthesis of this compound, an appropriate precursor such as 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene (B50087) would be coupled with ethyl acetohydroximate. The resulting O-arylated product is then readily hydrolyzed under mild acidic conditions to furnish the final this compound. nih.govmit.edu

Table 1: Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate with Various Aryl Halides Reaction conditions typically involve a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base in a suitable solvent.

Aryl HalideLigandProduct Yield (%)Citation
4-Iodotoluenet-BuBrettPhos92 nih.gov
4-Bromobenzonitrilet-BuBrettPhos95 nih.gov
1-Chloro-4-(trifluoromethyl)benzenet-BuXPhos80 nih.gov
2-Bromopyridinet-BuBrettPhos87 nih.gov
1-Bromo-4-methoxybenzenet-BuBrettPhos91 nih.gov
Copper-Catalyzed O-Arylation Approaches

Before the widespread adoption of palladium catalysts for this purpose, copper-catalyzed Ullmann-type reactions represented a significant advance in O-arylhydroxylamine synthesis. organic-chemistry.org These methods remain relevant and can be highly effective, particularly for coupling with aryl iodides. acs.org

One of the most general early copper-mediated routes involved the coupling of arylboronic acids with N-hydroxyphthalimide, a reaction developed by Sharpless and Kelly. nih.gov Other approaches have utilized the coupling of oximes with aryl iodides or arylboronic acids in the presence of a copper(I) or copper(II) catalyst. nih.gov

More recently, efficient protocols for the copper-catalyzed N-arylation of functionalized hydroxylamines with aryl iodides have been established, using a catalytic system of copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089). organic-chemistry.orgacs.org While focused on N-arylation, these systems highlight the capability of copper to mediate coupling with hydroxylamine derivatives. By selecting appropriately protected hydroxylamine substrates, O-arylation can be favored. These methods demonstrate good functional group tolerance and operate under relatively mild conditions. organic-chemistry.org

Table 2: Copper-Catalyzed N-Arylation of Hydroxylamine Derivatives with Aryl Iodides Reaction conditions typically involve CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at 80 °C.

Hydroxylamine DerivativeAryl IodideProduct Yield (%)Citation
N-Boc-O-benzyl hydroxylamine4-Iodotoluene91 acs.org
N-Cbz-O-benzyl hydroxylamine4-Iodoanisole85 acs.org
N-Boc-hydroxylamineIodobenzene82 acs.org
N-Tosyl-O-benzyl hydroxylamine4-Iodoacetophenone75 acs.org

Metal-Free and Organocatalytic Syntheses

The development of synthetic routes to O-arylhydroxylamines that avoid the use of metal catalysts is a significant area of research, aimed at reducing costs and potential metal contamination in final products. A notable metal-free approach involves the arylation of N-hydroxyimides, such as N-hydroxysuccinimide (NHS) or N-hydroxyphthalimide, with diaryliodonium salts. diva-portal.orgorganic-chemistry.org This reaction proceeds efficiently to produce N-aryloxyimides, which are stable intermediates. diva-portal.org These precursors are then hydrolyzed under mild, hydrazine-free conditions to yield the desired aryloxyamines. diva-portal.orgorganic-chemistry.org The use of ammonia (B1221849) or hydroxylamine for the hydrolysis step represents a greener and more user-friendly alternative to the highly toxic hydrazine, which is traditionally used for cleaving the phthalimide (B116566) group. diva-portal.org

While direct organocatalytic syntheses of O-arylhydroxylamines are less common, related organocatalytic methods highlight the reactivity of the hydroxylamine functional group. For instance, proline has been used to catalyze the α-aminoxylation of aldehydes, demonstrating a non-metallic approach to forming C-O bonds adjacent to a nitrogen atom. organic-chemistry.org Photoredox catalysis, another burgeoning field in organocatalysis, offers green and powerful methods for related transformations, such as converting carboxylic acids to alkylhydroxylamines using nitrosoarenes, which may inspire future metal-free routes to aryl analogues. researchgate.net

A summary of a key metal-free arylation method is presented below:

ReagentsIntermediateHydrolysis ConditionsProduct ClassReference
N-hydroxysuccinimide, Diaryliodonium saltN-aryloxysuccinimideHydroxylamine, BaseAryloxyamine diva-portal.org
N-hydroxyphthalimide, Diaryliodonium saltN-phenoxyphthalimideAmmonia in MethanolAryloxyamine diva-portal.org

Green Chemistry Principles and Sustainable Routes in O-Arylhydroxylamine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of O-arylhydroxylamines to enhance safety, reduce waste, and improve energy efficiency. A key advancement is the move away from hazardous reagents like hydrazine for the hydrolysis of N-aryloxyimide precursors, with milder reagents such as ammonia or hydroxylamine now preferred. diva-portal.org

Biocatalysis offers a highly sustainable route for preparing arylhydroxylamine precursors. A novel bacterial nitroreductase, BaNTR1, has been identified and employed for the controllable reduction of various nitroarenes into the corresponding N-arylhydroxylamines. researchgate.net This enzymatic method operates under mild reaction conditions and exhibits excellent selectivity (>99%), representing a green and efficient synthetic pathway. researchgate.net

Another sustainable technique is the use of ultrasound (sonochemistry) to assist in the reduction of nitroaromatic compounds. researchgate.net Ultrasound waves can improve the interfacial contact in heterogeneous reaction mixtures, potentially leading to higher yields and shorter reaction times. researchgate.net Furthermore, energy sources like microwave irradiation have been shown to accelerate related reactions, such as Suzuki-Miyaura couplings and amidations, which are used to synthesize complex molecules and could be adapted for arylhydroxylamine synthesis. d-nb.info

Key green approaches in arylhydroxylamine synthesis include:

Hydrazine-free hydrolysis: Replacing toxic hydrazine with safer alternatives like ammonia. diva-portal.org

Biocatalysis: Using enzymes like nitroreductases for selective reductions of nitroarenes. researchgate.net

Sonochemistry: Employing ultrasound to enhance reaction rates and efficiency in precursor synthesis. researchgate.net

Derivatization Strategies and Preparation of Precursors of this compound

The nitrogen atom of this compound is a key site for functionalization, allowing for the creation of diverse derivatives. A common modification is sulfonylation, where the hydroxylamine is reacted with sulfonyl chlorides. For example, reaction with benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride yields N-Hydroxy-N-(4-iodophenyl)benzenesulfonamide and N-Hydroxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide, respectively. nih.gov These reactions are typically performed to generate new molecular scaffolds for various applications. nih.gov

Another important N-functionalization is the formation of carbamates. This can be achieved by reacting the hydroxylamine with chloroformates. thieme-connect.de This strategy is often used as a protective measure during multi-step syntheses, as the resulting N-hydroxy carbamates can be more stable and easier to handle than the free hydroxylamine. thieme-connect.de The development of N,N,O-trisubstituted hydroxylamines as bioisosteres in medicinal chemistry further underscores the importance of N-alkylation and N-arylation strategies. nih.gov

Functionalization TypeReagent ExampleProduct ExampleReference
SulfonylationBenzenesulfonyl chlorideN-Hydroxy-N-(4-iodophenyl)benzenesulfonamide nih.gov
Carbamate (B1207046) FormationChloroformateN-aryl-N-hydroxy carbamate thieme-connect.de

The iodophenyl moiety of this compound provides a handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. However, more direct modifications of the arylhydroxylamine structure are also possible.

An umpolung (polarity inversion) strategy enables the direct para-C–H functionalization of arylhydroxylamines. pku.edu.cn This method uses fluorosulfuryl imidazolium (B1220033) triflates to activate the hydroxylamine, facilitating a reaction with O- and S-nucleophiles. pku.edu.cn The process proceeds with excellent para-selectivity, allowing for the introduction of new functional groups opposite the hydroxylamine moiety on the aromatic ring. pku.edu.cn

Arylhydroxylamines can also serve as precursors for the synthesis of complex heterocyclic structures. In a copper-catalyzed tandem reaction, arylhydroxylamines react with vinyliodonium salts. pku.edu.cn This generates a transient O-vinyl-N-arylhydroxylamine, which undergoes a d-nb.infod-nb.info-sigmatropic rearrangement followed by cyclization and rearomatization to form highly substituted indoles. pku.edu.cn This transformation effectively builds a new ring system onto the original aromatic core.

The synthesis of this compound itself can be achieved from readily available precursors, primarily haloarenes and nitroarenes.

From Haloarenes: A highly efficient method for preparing O-arylhydroxylamines from aryl halides is the palladium-catalyzed O-arylation of a hydroxylamine equivalent. organic-chemistry.orgnih.gov Commercially available ethyl acetohydroximate is often used for this purpose. organic-chemistry.orgnih.gov The reaction couples the hydroxylamine equivalent with aryl halides, including aryl iodides like 1,4-diiodobenzene or 4-iodoaniline (B139537) derivatives, under the action of a palladium catalyst and a bulky biarylphosphine ligand. organic-chemistry.org This method is valued for its broad substrate scope and short reaction times. organic-chemistry.orgnih.gov The resulting O-arylated product can be easily hydrolyzed with aqueous acid to furnish the free O-arylhydroxylamine. nih.gov

From Nitroarenes: The partial reduction of nitroarenes is a classical route to arylhydroxylamines. A well-established method involves the zinc-mediated reduction of a nitroarene, such as 4-iodonitrobenzene, in the presence of ammonium (B1175870) chloride. thieme-connect.de To prevent over-reduction to the corresponding aniline and to manage isolation challenges, the reduction can be performed in the presence of a chloroformate. thieme-connect.dethieme-connect.com This one-pot procedure directly yields an N,O-bisprotected N-aryl hydroxylamine, which can then be selectively deprotected to give the desired N-aryl-N-hydroxy carbamate or the free hydroxylamine. thieme-connect.de Biocatalytic methods using specific nitroreductases also offer a green and highly selective pathway for this reduction. researchgate.net

A summary of precursor synthesis routes is provided below:

Precursor TypeMethodKey ReagentsProductReference
Haloarene (Aryl Iodide)Pd-catalyzed O-arylationEthyl acetohydroximate, Pd catalyst, LigandO-arylhydroxylamine organic-chemistry.orgnih.gov
NitroareneZinc-mediated reductionZinc, NH4Cl, ChloroformateN,O-bisprotected hydroxylamine thieme-connect.dethieme-connect.com
NitroareneBiocatalytic reductionNitroreductase, NADPHN-arylhydroxylamine researchgate.net

Reactivity and Mechanistic Investigations of O 4 Iodophenyl Hydroxylamine

Fundamental Reactivity Patterns of O-(4-iodophenyl)hydroxylamine

The fundamental reactivity of this compound is dictated by the interplay of its hydroxylamine (B1172632) and iodophenyl moieties. The hydroxylamine group provides a source of both nucleophilic and electrophilic nitrogen, while the iodophenyl group is susceptible to metal-catalyzed transformations.

Electrophilic Amination Characteristics

Hydroxylamine derivatives, in general, are recognized as effective reagents for electrophilic amination. wikipedia.org This process involves the formation of a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org The electrophilicity of the nitrogen atom in hydroxylamine derivatives is enhanced by the presence of an electron-withdrawing group attached to the nitrogen. wikipedia.org These reagents can aminate a range of nucleophiles, including carbanions. wikipedia.orgenamine.net

In the context of this compound, the molecule can act as an electrophilic aminating agent. The N-O bond is inherently weak and can be cleaved under certain conditions, allowing the nitrogen atom to be transferred to a nucleophilic substrate. scholaris.ca Transition metal catalysis, particularly with copper, can facilitate this process. wiley-vch.de For instance, copper-catalyzed electrophilic amination of organoaluminum nucleophiles with O-benzoyl hydroxylamines has been shown to proceed smoothly under mild conditions. researchgate.net While specific studies on the electrophilic amination capabilities of this compound are not extensively detailed in the provided results, the general reactivity of hydroxylamine derivatives suggests its potential in this area. wikipedia.orgscholaris.cawiley-vch.deresearchgate.net

Susceptibility to Reductive and Oxidative Transformations

The hydroxylamine functional group is susceptible to both reduction and oxidation. Reduction of hydroxylamines can lead to the formation of amines. For example, the hydrogenation of an oxime, which can be formed from a hydroxylamine, yields an amine. wikipedia.org

Conversely, hydroxylamines can be oxidized. The oxidation of hydroxylamines can be complex, potentially leading to various products. For instance, a novel hydroxylamine oxidase, DnfA, has been identified that catalyzes the oxidation of hydroxylamine to dinitrogen (N₂). nih.gov The oxidation of hydroxylamines can also be a key step in certain biological processes and synthetic transformations. nih.govscience.gov Electrochemical methods can also be employed to generate O-centered radicals from hydroxylamine derivatives, which can then undergo further transformations. cardiff.ac.uk

The 4-iodophenyl group itself can also participate in reductive and oxidative processes, often in the context of metal-catalyzed reactions where the oxidation state of the metal center changes during the catalytic cycle.

This compound in Cross-Coupling and C-N/C-O Bond Forming Reactions

The presence of the iodo-substituent on the phenyl ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. scholaris.caorganic-chemistry.org

Palladium-Catalyzed N- and O-Aminations and Related Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. acs.org The Buchwald-Hartwig amination, for example, is a widely used method for the synthesis of arylamines from aryl halides and amines. acs.orgacs.org

Research has shown the successful palladium-catalyzed coupling of hydroxylamines with aryl halides (bromides, chlorides, and iodides) to produce N-arylhydroxylamines. organic-chemistry.org A specific ligand, the bis-pyrazole phosphine (B1218219) BippyPhos, has been identified as being particularly effective for this transformation, allowing the reaction to proceed smoothly at 80°C in the presence of a base like cesium carbonate. organic-chemistry.org This methodology offers advantages over copper-catalyzed approaches, including lower catalyst loadings and a broader substrate scope. organic-chemistry.org The resulting N-arylhydroxylamines can be further converted into valuable intermediates like aminophenols through sigmatropic rearrangements. organic-chemistry.org

The general catalytic cycle for these reactions typically involves: uwindsor.ca

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-iodide bond of this compound.

Transmetalation/Coordination: The amine or alcohol substrate coordinates to the palladium(II) complex.

Reductive Elimination: The C-N or C-O bond is formed, releasing the product and regenerating the palladium(0) catalyst.

While direct examples using this compound as the aryl halide source are not explicitly detailed, the principles of palladium-catalyzed cross-coupling strongly suggest its utility in such reactions. organic-chemistry.orguwindsor.ca

Copper-Mediated Coupling Pathways Involving this compound

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for the formation of C-N and C-O bonds. acs.org An efficient method for the copper-catalyzed N-arylation of hydroxylamines with aryl iodides has been developed. organic-chemistry.org This reaction typically utilizes copper(I) iodide as the catalyst, 1,10-phenanthroline (B135089) as a ligand, and a base such as cesium carbonate in a solvent like DMF at elevated temperatures. organic-chemistry.org

This methodology has been shown to be tolerant of a wide range of functional groups and is effective for various N- and O-functionalized hydroxylamines, producing good to excellent yields. organic-chemistry.org The resulting N-aryl hydroxylamines are valuable synthetic intermediates. organic-chemistry.orgrsc.org

A proposed mechanism for the copper-catalyzed N-arylation of hydroxylamines with aryl iodides involves the following steps:

Coordination of the hydroxylamine and the aryl iodide to the copper(I) catalyst.

Oxidative addition of the aryl iodide to the copper center.

Deprotonation of the hydroxylamine by the base.

Reductive elimination to form the N-arylhydroxylamine product and regenerate the active copper catalyst.

The following table summarizes representative conditions for copper-catalyzed N-arylation of hydroxylamines with aryl iodides:

CatalystLigandBaseSolventTemperature (°C)Yield Range (%)Reference
CuI1,10-phenanthrolineCs₂CO₃DMF8052-89 organic-chemistry.org

This method provides a practical route to N-aryl hydroxylamines, which can be further functionalized. organic-chemistry.org The 4-iodophenyl moiety of this compound makes it a prime candidate for this type of transformation, acting as the aryl iodide coupling partner.

Emerging Catalytic Systems in this compound Coupling Reactions

The development of novel catalytic systems is crucial for expanding the applications of this compound in organic synthesis. Recent research has focused on creating more efficient, selective, and sustainable methods for coupling reactions involving this reagent.

Palladium-catalyzed cross-coupling reactions remain a cornerstone of C-N bond formation. unibo.it The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov The efficiency of these catalysts can be significantly influenced by the ligands employed. For instance, bulky, electron-rich phosphine ligands can promote the formation of coordinatively unsaturated palladium(0) species, which are highly reactive in the oxidative addition step. nih.gov The development of precatalysts that generate monoligated Pd(0) species in situ has been a significant advancement, as these are often the most active catalytic species. nih.gov

Copper-catalyzed systems have also emerged as powerful tools for electrophilic amination. researchgate.net Copper(I) thiophene-2-carboxylate (B1233283) (CuTC), for example, has been used to mediate the cross-coupling of O-acetyl hydroxamic acids with boronic acids. nih.gov Mechanistic speculations suggest that the reaction may proceed through the oxidative addition of the O-acetylhydroxamic acid to Cu(I). nih.gov

Furthermore, domino reactions that combine multiple transformations in a single pot offer an efficient approach to complex molecules. A palladium/norbornene-catalyzed domino reaction has been developed for the synthesis of biaryl tertiary amines from an aryl halide, an O-acyl hydroxylamine, and an aromatic pinacol (B44631) boronate. nih.gov

The quest for greener and more sustainable catalytic processes has led to the exploration of unconventional reaction conditions. mdpi.com This includes solvent-free protocols, often utilizing microwave irradiation or mechanochemistry, which can enhance reaction rates and reduce waste. mdpi.com The use of biogenic solvents and the development of recyclable catalyst systems are also key areas of investigation. unibo.it

Table 1: Overview of Emerging Catalytic Systems and Conditions
Catalyst SystemReaction TypeKey FeaturesReference
Palladium with bulky, electron-rich phosphine ligandsCross-couplingPromotes formation of highly active monoligated Pd(0) species. nih.gov
Copper(I) thiophene-2-carboxylate (CuTC)Cross-coupling of O-acetyl hydroxamic acids with boronic acidsProceeds under non-basic and non-oxidizing conditions. nih.gov
Palladium/NorborneneDomino C-H amination/Suzuki couplingAllows for the synthesis of biaryl tertiary amines in a one-pot reaction. nih.gov
Palladium catalysts with microwave irradiationSonogashira-type couplingSignificantly improves reaction efficiency and reduces reaction times. mdpi.com

Radical Reactions Involving this compound

The generation of radical species from this compound and its derivatives opens up a diverse range of synthetic possibilities, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through radical cyclization and addition reactions.

Nitrogen-centered radicals, such as aminyl, amidyl, and iminyl radicals, are key intermediates in many transformations. acs.org Iminyl radicals, which are σ-type radicals with the single electron in an sp2-hybridized orbital, are considered nucleophilic. acs.org In contrast, aminium radical cations are highly electrophilic π-type radicals. acs.org

The generation of these radicals can be initiated in several ways. For instance, single-electron transfer (SET) from a deprotonated hydroxylamine to a suitable reagent can generate a nitrogen-centered radical. researchgate.net Electrochemical methods have also been employed; for example, the oxidation of N-(4-iodophenyl)hydroxylamine can produce a phenylhydroxylamine radical. nih.gov

The reactivity of these radicals is diverse. They can participate in addition reactions to alkenes and arenes. acs.org The addition to alkenes often proceeds with anti-Markovnikov regioselectivity, leading to difunctionalized products when the intermediate carbon radical is trapped. acs.org

The regioselectivity of these cyclizations can often be controlled. For example, in the synthesis of polyheterocycles, replacing a bromine atom with a more reactive iodine atom can direct the intramolecular arylation to a specific site. nih.govbeilstein-journals.org Radical cascade reactions, where a sequence of cyclizations occurs, have been used in the total synthesis of complex natural products like estrone. uoi.gr

Nitrogen-centered radicals derived from hydroxylamine derivatives can also be employed in cyclization reactions. For example, visible-light photoredox catalysis can be used to generate iminyl radicals from in situ-formed O-acyl oximes, which then cyclize to form various aza-arenes. acs.org

Table 2: Examples of Radical Reactions and Applications
Radical Precursor/Initiation MethodRadical Species GeneratedApplicationReference
Deprotonated hydroxylamine + SET reagentNitrogen-centered radicalO-Trifluoromethylation of hydroxylamines researchgate.net
Electrochemical oxidation of N-(4-iodophenyl)hydroxylaminePhenylhydroxylamine radicalSynthesis of sulfonamide derivatives nih.gov
Iodoaryl precursor + Bu3SnH/AIBNAryl radicalRadical cascade cyclizations for steroid synthesis uoi.gr
Visible-light photoredox catalysis of O-acyl oximesIminyl radicalSynthesis of aza-arenes (e.g., phenanthridines, quinolines) acs.org

Mechanistic Elucidation of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is critical for optimizing existing methods and designing new transformations. Spectroscopic studies and kinetic isotope effect investigations are two powerful approaches for probing reaction intermediates and transition states.

In situ spectroscopic techniques allow for the direct observation of reactive intermediates and the monitoring of reaction progress over time. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool in this regard. For example, in situ NMR has been used to monitor stoichiometric and catalytic reactions to clarify reaction mechanisms, such as the role of bases in palladium-catalyzed cross-coupling reactions. unibo.it The development of techniques like compressed sensing NMR has significantly reduced the data acquisition time for 2D NMR experiments, making it possible to follow the kinetics of a reaction and identify transient intermediates and products. rsc.org

Infrared (IR) spectroscopy can also provide valuable information about the bonding changes that occur during a reaction. While specific in situ IR studies on this compound were not found in the provided search results, this technique is broadly applicable to the study of reaction mechanisms involving changes in functional groups.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a reaction. wikipedia.orglibretexts.orgresearchgate.net A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For example, the replacement of hydrogen with deuterium (B1214612) (a C-H vs. C-D bond) typically results in a significant primary KIE (kH/kD > 1) because the heavier isotope has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage. libretexts.org

While direct KIE studies on this compound were not identified in the search, studies on related hydroxylamine systems provide insight into potential mechanistic pathways. For instance, in the oxidation of hydroxylamine by hexachloroiridate(IV), a KIE of 4.4 was observed, suggesting that C-H or N-H bond cleavage is involved in the rate-determining step. nih.gov Theoretical calculations can be used in conjunction with experimental KIE data to refine proposed transition state geometries. wayne.edu For example, a KIE of around 3.4-3.5 has been calculated and observed for Cope eliminations involving hydroxylamine derivatives, consistent with a nonlinear transition state. wayne.edu

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide valuable mechanistic information about changes in hybridization or steric environment at the transition state. wikipedia.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of reactive intermediates and reagents in organic synthesis. nih.govsumitomo-chem.co.jp While specific, in-depth computational studies exclusively targeting the reaction mechanisms of this compound are not extensively documented in dedicated publications, the reactivity of the broader class of arylhydroxylamines and related O-arylhydroxylamine derivatives has been the subject of numerous theoretical investigations. These studies provide a robust framework for understanding the potential mechanistic pathways involving this compound.

Computational approaches are crucial for distinguishing between different proposed reaction mechanisms, such as concerted versus stepwise pathways, and for identifying the nature of key intermediates (e.g., ionic, radical, or nitrenoid species). nih.govnih.gov These theoretical calculations can provide data on electronic structures, energetics of reactants, transition states, and intermediates, which are often difficult or impossible to determine experimentally. nih.gov

General Computational Methodologies

A variety of DFT functionals and basis sets are employed to model the reactivity of hydroxylamine derivatives. The choice of method is critical for obtaining accurate results and must be appropriate for the system and reaction being studied. sumitomo-chem.co.jp Commonly used functionals include B3LYP, M06-2X, and ωB97XD, often paired with basis sets like 6-31G(d), 6-311++G(d,p), and larger sets for higher accuracy. beilstein-journals.orgresearchgate.net Solvation effects are often included using continuum models like the Polarizable Continuum Model (PCM) to simulate the reaction environment.

Table 1: Computational Methods Applied to Arylhydroxylamine Reactivity Studies

Compound Class / Reaction Computational Method Key Findings / Focus of Study Reference
N-Phenylhydroxylamine (Bamberger Rearrangement) DFT (B3LYP/6-31G* with PCM) Investigation of monoprotonated and diprotonated pathways; proposed an aniline (B41778) dication-like transition state over a nitrenium ion intermediate. beilstein-journals.org
N-Arylhydroxylamines (N-N Coupling) DFT (M05-2X/6-31G*) Elucidation of a retro-[2π+2σ] cycloaddition mechanism proceeding through a stepwise diradical pathway for the formation of hydrazines. researchgate.net
N-Phenylhydroxylamine (Radical Trapping) DFT (M06-2X/6-311++G(d,p)) Calculation of N-H and O-H bond dissociation enthalpies (BDEs); evaluated the effect of halogen substituents on BDEs, finding O-H BDEs are lower. researchgate.net
Iron-Catalyzed Olefin Aminofunctionalization DFT and Spectroscopy Characterization of high-spin iron(III)-N-acyloxy and iron(III)-iminyl radical intermediates, ruling out a high-valent Fe(IV)=NH species. nih.gov
Phenylhydroxylamine (Photolysis) Multi-configuration perturbation theory Elucidation of reaction channels leading to oxenium ions and radical intermediates via photo-initiated electron donation and transfer. rsc.org

Mechanistic Insights from Related Systems

Electrophilic Amination and Rearrangements:

Computational studies on the reactivity of N-arylhydroxylamines provide valuable parallels. For instance, DFT calculations were instrumental in investigating the classic Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol. These studies explored the energetics of different protonation states and reaction pathways, ultimately challenging the long-held belief of a simple nitrenium ion intermediate and instead proposing a more complex mechanism involving an aniline dication-like transition state within a water cluster. beilstein-journals.org Such findings highlight the power of computational models to refine and even overturn classical mechanistic proposals.

In the context of using hydroxylamine derivatives as aminating agents, computational work has been key. For example, in iron-catalyzed aminofunctionalization of olefins, a combined spectroscopic and computational study identified novel iron-nitrogen intermediates. The calculations helped formulate a high-spin Fe(III)-N-acyloxy intermediate that proceeds via N-O bond homolysis to an Fe(III) center antiferromagnetically coupled to an iminyl radical, rather than forming a high-valent iron-nitrenoid species. nih.gov This level of detail is critical for catalyst and reaction design.

Cycloaddition Reactions:

The participation of hydroxylamine derivatives in cycloaddition reactions is another area where computational chemistry offers significant insight. Although direct studies on this compound are scarce, research on related systems sets a precedent. For example, the mechanism of the base-catalyzed Tamura cycloaddition, previously considered a Diels-Alder type reaction, was reinvestigated using a combination of experimental and computational methods. These studies revealed a stepwise mechanism involving conjugate addition followed by ring closure, a departure from the concerted [4+2] pathway. rsc.org This understanding is crucial for predicting regioselectivity and developing asymmetric variants of such reactions.

Theoretical studies on other cycloadditions, such as the [4+3] cycloaddition of allyl cations with dienes, have shown that the mechanism can be highly dependent on the specific reactants, potentially proceeding through concerted, stepwise, or even more complex pathways involving rearrangements. illinois.edu By analogy, the reaction of this compound in a potential cycloaddition would require detailed computational analysis to determine the operative mechanism, taking into account factors like the nature of the diene/dienophile, the influence of the 4-iodophenyl group on the frontier molecular orbitals, and the stability of possible intermediates.

Influence of the 4-Iodophenyl Substituent:

The iodine atom at the para position of the phenyl ring is expected to influence the reactivity of this compound through both electronic and steric effects. DFT studies on halogen-substituted N-phenylhydroxylamines have quantified the electronic impact on bond dissociation enthalpies (BDEs). For instance, it was found that electron-withdrawing groups, including halogens, affect the BDEs of both N-H and O-H bonds. researchgate.net In this compound, the iodine atom would similarly modulate the electron density of the aromatic system and the N-O bond, thereby influencing its reactivity in processes like electrophilic amination or cycloadditions. Computational modeling allows for the precise calculation of these electronic effects, including frontier molecular orbital energies (HOMO-LUMO gaps), which are key predictors of reactivity in many reactions. libretexts.orglibretexts.org

O 4 Iodophenyl Hydroxylamine As a Versatile Reagent and Synthetic Building Block

Role in Nitrogen-Containing Heterocycle Synthesis

The presence of both a nucleophilic hydroxylamine (B1172632) moiety and an aryl iodide makes O-(4-iodophenyl)hydroxylamine a particularly useful reagent for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.comorganic-chemistry.org These structural features enable its participation in a variety of cyclization strategies, including those involving oxime and nitrone intermediates, as well as annulation and cycloaddition reactions.

Strategies for Oxime and Nitrone Formation

This compound readily reacts with aldehydes and ketones to form the corresponding O-aryl oximes. wikipedia.orgevitachem.com This condensation reaction is a fundamental transformation in organic chemistry, often serving as a key step in the synthesis of more complex nitrogen-containing structures. wikipedia.orgevitachem.com The resulting oximes can exist as E/Z stereoisomers, and their formation can be influenced by the reaction conditions and the nature of the carbonyl compound. orgsyn.org

Furthermore, this compound can be a precursor to nitrones, which are 1,3-dipolar species extensively used in cycloaddition reactions. ajol.infordd.edu.iqorganic-chemistry.org The reaction of this compound with certain carbonyl compounds or through oxidation of the corresponding secondary amine can generate nitrone intermediates. ajol.infordd.edu.iq For instance, the condensation of N-substituted hydroxylamines with aldehydes or ketones is a common method for nitrone synthesis. rdd.edu.iq These in-situ generated nitrones can then react with various dipolarophiles to construct five-membered nitrogen-containing heterocycles. rdd.edu.iqbeilstein-journals.org

Table 1: Reactions of this compound in Heterocycle Synthesis
Reaction TypeReactantProduct TypeKey Features
Oxime FormationAldehydes/KetonesO-Aryl OximesFundamental condensation reaction. wikipedia.orgevitachem.com
Nitrone FormationCarbonyl CompoundsNitronesGenerates 1,3-dipolar species for cycloadditions. ajol.infordd.edu.iqorganic-chemistry.org

Application in Annulation and Cycloaddition Reactions

The dual functionality of this compound and its derivatives makes them valuable in annulation and cycloaddition reactions for the construction of fused heterocyclic systems. rsc.orgresearchgate.net Annulation reactions, which involve the formation of a new ring onto an existing one, can be facilitated by the reactivity of both the hydroxylamine and the aryl iodide.

The nitrones derived from this compound are particularly important in 1,3-dipolar cycloaddition reactions. beilstein-journals.orglibretexts.orgvu.nl These reactions involve the concerted addition of a 1,3-dipole (the nitrone) to a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. beilstein-journals.orglibretexts.org This approach provides a powerful and stereocontrolled method for the synthesis of isoxazolidines and isoxazolines, which are important scaffolds in medicinal chemistry. rdd.edu.iq The presence of the 4-iodophenyl group offers a handle for further functionalization of the resulting heterocyclic product through cross-coupling reactions. rsc.org

Utility in Oxygen-Containing Compound Synthesis

Beyond its role in nitrogen heterocycle synthesis, this compound is also a useful reagent for the preparation of various oxygen-containing compounds. Its hydroxyl group can be functionalized to form ethers and esters, and it can participate in reactions that lead to aryl hydroxylation.

Ether and Ester Formation via O-Functionalization

The hydroxyl group of this compound can undergo O-alkylation or O-arylation to form ethers. organic-chemistry.orglibretexts.orgksu.edu.sa For example, under Williamson ether synthesis conditions, the deprotonated hydroxylamine can react with alkyl halides to yield the corresponding O-alkyl hydroxylamines. ksu.edu.sa Similarly, palladium-catalyzed cross-coupling reactions can be employed for the O-arylation of hydroxylamines with aryl halides. organic-chemistry.org

Esterification of the hydroxyl group provides access to O-acyl hydroxylamines. organic-chemistry.org These reactions are typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. O-acyl hydroxylamines are themselves valuable reagents in organic synthesis, often used as electrophilic aminating agents. researchgate.net

Table 2: O-Functionalization Reactions of this compound
Reaction TypeReagentProduct Type
O-AlkylationAlkyl HalideO-Alkyl hydroxylamine (Ether)
O-ArylationAryl HalideO-Aryl hydroxylamine (Ether)
O-AcylationAcylating AgentO-Acyl hydroxylamine (Ester)

Role in Aryl Hydroxylation Methodologies

While direct aryl hydroxylation using this compound is not a common transformation, the compound can be a precursor to reagents involved in such processes. The chemistry of hydroxylamines is linked to hydroxylation reactions, and derivatives of this compound could potentially be employed in methodologies aimed at introducing a hydroxyl group onto an aromatic ring.

This compound as a Precursor to Advanced Building Blocks

The synthetic utility of this compound extends to its role as a precursor for more complex and functionally diverse building blocks. wikipedia.orgscience.govcardiff.ac.uk The iodo-substituent on the phenyl ring is particularly significant in this regard, as it allows for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. rsc.org These reactions enable the introduction of various carbon-based and heteroatom-based substituents at the 4-position of the phenyl ring, thereby generating a library of substituted O-phenylhydroxylamine derivatives.

For example, coupling of this compound or its protected forms with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can lead to the synthesis of biaryl or alkynyl-substituted hydroxylamines. rsc.org These advanced building blocks can then be utilized in the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The ability to modify the phenyl ring while retaining the reactive hydroxylamine functionality makes this compound a highly valuable and versatile starting material in modern organic synthesis.

Preparation of Functionalized Anilines and Arylamines

The synthesis of functionalized anilines and arylamines is a cornerstone of medicinal and materials chemistry. beilstein-journals.org O-aryl hydroxylamines, including this compound, serve as effective aminating agents in various synthetic strategies.

One prominent method involves the copper-catalyzed N-arylation of hydroxylamines with aryl iodides. organic-chemistry.org This approach provides access to a wide array of N-aryl hydroxylamines with good to excellent yields and tolerates numerous functional groups. organic-chemistry.org These N-aryl hydroxylamines are valuable intermediates that can be further transformed into anilines. organic-chemistry.org For instance, a palladium-catalyzed cross-coupling reaction using the BippyPhos ligand effectively couples hydroxylamines with aryl halides, including iodides, to produce N-arylhydroxylamine products. organic-chemistry.org

Furthermore, transition-metal-free methods have been developed. One such strategy employs the reaction of arylboroxines with O-benzoyl hydroxylamines to construct C(sp2)-N bonds, yielding various aromatic amines. organic-chemistry.org Another approach involves the reaction of diarylzinc compounds with O-2,6-dichlorobenzoyl hydroxylamines. organic-chemistry.org

A notable application of hydroxylamine derivatives is in the aza-Hock rearrangement of benzyl (B1604629) alcohols, which delivers anilines in good to excellent yields. springernature.com This reaction proceeds through the formation of an O-(1-phenylethyl)hydroxylamine intermediate, followed by aryl migration and hydrolysis. springernature.com While a variety of arylsulfonyl hydroxylamines are often employed, the underlying principle of using a hydroxylamine derivative as the aminating reagent is central. springernature.comnih.gov

Recent advancements have also focused on the direct C-H amination of aromatic compounds. Dirhodium-catalyzed C-H amination allows for the conversion of diverse aromatics into primary and N-alkyl arylamines using O-(sulfonyl) hydroxylamines. researchgate.net Similarly, a rhodium-catalyzed process has been reported for the generation of free primary and N-alkyl arylamines, which is proposed to proceed via a metal–nitrenium intermediate. nih.gov

The following table summarizes selected methods for the preparation of functionalized anilines and arylamines using hydroxylamine-derived reagents.

Method Catalyst/Reagent Substrate Scope Key Features
Copper-Catalyzed N-ArylationCuI / 1,10-phenanthroline (B135089)Aryl iodides, various N- and O-functionalized hydroxylaminesMild conditions, broad functional group tolerance. organic-chemistry.org
Palladium-Catalyzed Cross-CouplingPd / BippyPhosAryl bromides, chlorides, and iodidesGood to excellent yields of N-arylhydroxylamines. organic-chemistry.org
Transition-Metal-Free ArylationArylboroxines / O-benzoyl hydroxylaminesArylboroxinesAccess to a variety of aromatic amines. organic-chemistry.org
Aza-Hock RearrangementArylsulfonyl hydroxylaminesBenzyl alcoholsForms anilines via C-C bond cleavage and C-N bond formation. springernature.com
Rhodium-Catalyzed C-H AminationDirhodium catalysts / O-(sulfonyl) hydroxylaminesMonocyclic and fused aromaticsDirect conversion of C-H bonds to amino groups. researchgate.net

Access to Substituted Phenyl Ethers and Phenols

While the primary application of this compound lies in amination reactions, its structural features can be leveraged for the synthesis of substituted phenyl ethers and phenols, often through multi-step sequences. The iodo-group on the phenyl ring is particularly amenable to cross-coupling reactions, which can be exploited to build molecular complexity before or after transformations involving the hydroxylamine moiety.

For instance, the synthesis of substituted phenols can be achieved through various strategies that may not directly involve this compound as a starting material but highlight general routes to these structures. oregonstate.edu One-step conversions of hydroxypyrones and nitroalkenes can provide phenols with complete regiochemical control. oregonstate.edu

In the context of this compound, the iodo-substituent can be utilized in reactions like the Suzuki or Heck coupling to introduce new carbon-carbon bonds. Subsequent manipulation of the hydroxylamine group could then lead to the desired phenol (B47542) or phenyl ether. For example, a process for preparing substituted phenol ethers involves the reaction of a p-hydroxyphenethyl alcohol derivative, where the phenolic group is first reacted with epichlorohydrin. google.com This highlights the importance of protecting group strategies and sequential reactions in synthesizing complex phenols and their ethers.

The synthesis of benzofurans, which contain a phenyl ether motif, can be achieved through radical cyclization of o-iodophenyl allenyl ethers. mdpi.com This suggests that an appropriately substituted this compound derivative could potentially undergo similar cyclization pathways to generate complex heterocyclic structures incorporating a phenyl ether.

Stereochemical Control in Reactions Involving this compound

The development of stereoselective reactions is a paramount goal in modern organic synthesis. When this compound or its derivatives are employed in reactions that generate new stereocenters, controlling the stereochemical outcome is crucial for accessing enantiomerically pure products, which is particularly important in the synthesis of pharmaceuticals.

Diastereoselective Transformations

Diastereoselective reactions involving hydroxylamine derivatives have been reported, often in the context of cyclization reactions. For example, the intramolecular bromoamination of O-allyl-N-tosyl-hydroxylamines leads to the formation of isoxazolidines with high trans-selectivity and diastereoselectivity. nih.gov This 5-endo-tet cyclization demonstrates that the hydroxylamine functionality can direct the stereochemical course of a reaction.

In palladium-catalyzed carboamination reactions, N-Boc-O-(but-3-enyl)hydroxylamine derivatives react with aryl or alkenyl bromides to yield cis-3,5- and trans-4,5-disubstituted isoxazolidines with good to excellent diastereomeric ratios. nih.gov The high level of stereocontrol is attributed to the conformational preferences of the hydroxylamine derivative in the transition state. nih.gov

Another example of achieving high diastereoselectivity is the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones, which produces hetero- and carbocycles with a trans-arrangement of the hydroxyl and iodomethyl groups. organic-chemistry.org While not directly involving this compound, this illustrates a strategy where an iodo-functionalized substrate can participate in a highly diastereoselective cyclization.

The following table provides examples of diastereoselective transformations involving hydroxylamine derivatives.

Reaction Substrate Reagent/Catalyst Product Diastereoselectivity
Intramolecular BromoaminationO-allyl-N-tosyl-hydroxylaminesN-BromosuccinimideIsoxazolidinesHigh trans-selectivity
Palladium-Catalyzed CarboaminationN-Boc-O-(but-3-enyl)hydroxylaminesPd catalyst / Aryl or alkenyl bromidesDisubstituted isoxazolidinesUp to >20:1 dr
Intramolecular Iodo-aldol CyclizationProchiral α-substituted enoate aldehydes/ketonesTiCl4 / Bu4NIHetero- and carbocyclesHighly trans-selective

Enantioselective Catalysis with this compound Substrates

The enantioselective functionalization of molecules derived from this compound is a key challenge and a significant area of research. This is typically achieved through the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate.

A significant breakthrough has been the development of iridium-based catalysts for the asymmetric hydrogenation of oximes to chiral hydroxylamines with high enantioselectivity. incatt.nl This method avoids the over-reduction to the corresponding amine. incatt.nl More recently, a nickel-catalyzed asymmetric hydrogenation of oximes has been reported, which is applicable to a broader range of substrates, including unsubstituted oximes, and provides optically pure hydroxylamines in high yields and enantiomeric excess. incatt.nl

Chiral iron catalysts have also emerged as a sustainable option for asymmetric radical reactions. rsc.org These catalysts can be employed in various transformations, offering a pathway to enantiomerically enriched products.

In the context of palladium catalysis, which is widely used for cross-coupling reactions involving aryl iodides, the development of chiral ligands is crucial for achieving enantioselectivity. acs.org Chiral phosphoramidite (B1245037) and diazophospholidine-based ligands have been successfully used in Pd-catalyzed allylic substitutions to achieve high enantioselectivities. acs.org

The following table summarizes recent advances in enantioselective catalysis relevant to the transformation of hydroxylamine-derived substrates.

Catalyst System Reaction Type Substrate Key Features
Chiral Iridium ComplexAsymmetric HydrogenationOximesHigh enantioselectivity for chiral hydroxylamines. incatt.nl
Chiral Nickel-Bisphosphine ComplexAsymmetric HydrogenationSubstituted and unsubstituted oximesHigh yields and enantiomeric excess (up to 99% ee). incatt.nl
Chiral Iron CatalystsAsymmetric Radical ReactionsVariousSustainable approach to chiral molecules. rsc.org
Chiral Pd-Ligand ComplexesAsymmetric Allylic SubstitutionAllylic substratesHigh enantioselectivity with various nucleophiles. acs.org

Advanced Analytical and Computational Methodologies in O 4 Iodophenyl Hydroxylamine Research

Spectroscopic Techniques for Mechanistic Insights in O-(4-iodophenyl)hydroxylamine Chemistry

Spectroscopic analysis is fundamental to elucidating the complex chemical behavior of this compound. By monitoring reactions in real-time and characterizing fleeting intermediates, these techniques provide the empirical data necessary to validate or challenge theoretical predictions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR are routinely used for characterizing stable products, advanced NMR techniques offer deeper mechanistic insights. nih.gov For instance, in the characterization of derivatives like N-Hydroxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide, detailed ¹H and ¹³C NMR data are crucial for confirming the molecular structure. nih.gov

Two-dimensional (2D) NMR techniques are particularly valuable for unambiguously assigning complex structures and identifying reaction intermediates. Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing critical information about the geometry of intermediates. rsc.org The detection of a NOESY correlation in the intermediate 5-(4-iodophenyl)-2-phenyl-2,3-dihydro-1,2,5-oxadiazole-4-carbonitrile confirmed its specific isomeric form during a cyclization reaction. rsc.org Other 2D NMR methods like COSY, HSQC, and HMBC are instrumental in piecing together the complete connectivity of complex molecules formed in reactions involving this compound precursors.

For reactions that involve solid or poorly soluble species, solid-state NMR (ssNMR) provides crucial structural information where solution NMR fails. rug.nl ssNMR can be used to study the chemical structure, molecular packing, and dynamics of solid intermediates or final products. rug.nlmcgill.ca Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, making it possible to study the structure of reactants, intermediates, and products in their native solid state. mcgill.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an this compound Derivative N-Hydroxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide nih.gov

Mass spectrometry (MS) is indispensable for monitoring reaction progress and confirming the identity of products through precise mass determination. Techniques like High-Resolution Mass Spectrometry (HRMS) provide exact mass measurements, allowing for the unambiguous determination of elemental compositions for products and intermediates. rsc.org

In the context of this compound chemistry, MS is crucial for tracking the formation of various derivatives. For example, in the synthesis of N-substituted sulfonamides, electrospray ionization mass spectrometry (ESI-MS) can identify the molecular ion peak [M-1]⁻ at m/z 388, confirming the formation of N-Hydroxy-N-(4-iodophenyl)-4-methylbenzenesulfonamide. nih.gov

An advanced application involves the use of the 4-iodophenyl group as a photoactivatable moiety for structural elucidation. nih.gov Derivatization reagents like 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP⁺) can be attached to molecules of interest. nih.govmdpi.com Subsequent photodissociation (PD) mass spectrometry at a specific wavelength (e.g., 266 nm) cleaves the aryl-iodide bond. This generates structurally diagnostic ions through radical-directed dissociation, which is particularly useful for pinpointing the location of functional groups in complex biomolecules like hydroxy fatty acids. nih.govmdpi.com This approach highlights a sophisticated use of the iodophenyl moiety for detailed structural analysis beyond simple product identification.

X-ray crystallography provides the most definitive structural information, offering precise atomic coordinates and revealing the three-dimensional arrangement of atoms in a crystalline solid. um.es This technique is invaluable for confirming the absolute stereochemistry and conformational preferences of key intermediates and derivatives of this compound. nih.gov

Studies on derivatives such as Boc- and Fmoc-protected 4S-(4-iodophenyl)hydroxyproline have yielded detailed crystal structures. nih.gov For example, the structure of Boc-4S-(4-iodophenyl)hydroxyproline (Boc-hyp(4-I-Ph)-OH) revealed a cis Boc-proline bond and an endo proline ring pucker. nih.gov In contrast, the 4R-diastereomer, Boc-Hyp(4-I-Ph)-OMe, was found to adopt a trans Boc-proline bond and an exo ring pucker. nih.govrsc.org Such detailed structural data are critical for understanding how the 4-iodophenyl group influences molecular conformation, which in turn dictates biological activity or reactivity. nih.gov This method was also used to confirm the structure of an inhibitor, 2-amino-5-(1-(carboxymethylamino)-3-(hydroxy(4-iodophenyl)carbamoylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid, co-crystallized within the active site of its target enzyme. mdpi.com

Table 2: Crystallographic Conformational Data for Diastereomers of Iodophenyl Hydroxyproline (B1673980) Derivatives nih.govrsc.org

Theoretical and Computational Chemistry for this compound Systems

Computational chemistry complements experimental work by providing a molecular-level understanding of reaction energetics, pathways, and molecular dynamics that are often inaccessible through empirical methods alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate electronic structure, reaction energies, and geometries of molecules. nih.gov It is particularly effective for mapping complex reaction pathways, identifying transition states (TS), and calculating the associated activation energies. nih.govresearchgate.net

In the study of reactions involving hydroxylamines, DFT calculations have been used to explore competing reaction mechanisms. researchgate.net For example, DFT can be employed to calculate the activation free energies for different potential pathways, such as a concerted versus a stepwise cycloaddition, allowing researchers to predict the most likely reaction course. pku.edu.cn In the context of a reductive rearrangement of a related oxime, (E)-1-(4-iodophenyl)ethan-1-one oxime, DFT was used to model the potential energy surface and identify the key transition states. rsc.org Furthermore, DFT calculations have been used to confirm the formation of radical intermediates, such as the phenylhydroxylamine radical, by comparing the relative Gibbs free energies of possible species. nih.gov The process of finding transition state structures is a challenging but critical task in computational chemistry, often employing methods like the Synchronous Transit-Guided Quasi-Newton (QST2) method, which requires optimized structures of both reactants and products. github.io

While DFT calculations focus on static structures and specific reaction coordinates, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. uantwerpen.be MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a picture of conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent. uantwerpen.benih.gov This approach has been used to investigate the binding mode of complex derivatives, including a glyoxalase-1 inhibitor containing a hydroxy(4-iodophenyl)carbamoylthio moiety, within a protein's active site. mdpi.com

Conformational analysis, which can be informed by both experimental data (NMR, X-ray) and computational methods, is the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotations. nih.govlumenlearning.comlibretexts.org For derivatives of this compound, such as the diastereomeric iodophenyl hydroxyprolines, conformational analysis is critical. nih.govrsc.org X-ray crystallography and NMR analysis revealed that the 4S-iodophenyl hydroxyproline derivative prefers extended or β-turn conformations, while the 4R-diastereomer favors a more compact, α-helical-like conformation. nih.govrsc.org These distinct conformational biases, which arise from the stereochemistry at the C4 position, highlight how the iodophenyl substituent is presented in a highly divergent manner, a key factor for applications in molecular design. nih.gov

Table of Mentioned Compounds

Predictive Modeling of Novel Reactions and Selectivities

The prediction of reaction outcomes and selectivities for compounds like this compound is increasingly benefiting from the application of computational chemistry and machine learning. These predictive models are crucial for accelerating the discovery of novel reactions and for understanding the factors that govern reaction selectivity.

Computational Approaches:

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity of molecules like this compound. acs.org DFT calculations can provide insights into the electronic structure, reaction mechanisms, and transition states of potential reactions. acs.org For instance, DFT can be used to model the heterolysis of the N-O bond, a key step in many reactions involving hydroxylamine (B1172632) derivatives. acs.org By calculating the energies of reactants, intermediates, and products, researchers can predict the feasibility and selectivity of a given transformation. acs.org

Computational studies have been employed to investigate the rearrangement of nitrenium ions, which could be potential intermediates in reactions of this compound. acs.org These studies help in understanding the stability and reactivity of such transient species, which is critical for predicting reaction pathways. acs.org

Machine Learning in Predictive Modeling:

Machine learning (ML) is emerging as a valuable tool for predicting reaction selectivity. mit.edursc.org By training models on large datasets of known reactions, ML algorithms can learn to identify the structural features of substrates and reagents that influence the outcome of a reaction. mit.edursc.org For instance, a machine-learned reaction representation combined with on-the-fly quantum mechanical descriptors has been shown to accurately predict regioselectivity in substitution reactions. mit.edursc.org Such models could be adapted to predict the selectivity of reactions involving this compound, for example, in aromatic C-H functionalization or substitution reactions. mit.edursc.org

The development of multitask language models, such as T5Chem, fine-tuned on large chemical reaction databases, has shown promise in predicting the products of complex organic reactions, including C-H borylation. nih.gov These models can capture the nuances of reactivity and selectivity, even in molecules with multiple potential reaction sites. nih.gov This approach could be leveraged to predict the outcomes of reactions with this compound, aiding in the design of new synthetic methodologies.

Key Predictive Modeling Strategies

Modeling TechniqueApplication in this compound ResearchPredicted Outcomes
Density Functional Theory (DFT)Investigation of reaction mechanisms, transition state analysis, and stability of intermediates. acs.orgReaction feasibility, product distribution, and identification of key reactive species. acs.org
Machine Learning (ML)Prediction of regioselectivity and enantioselectivity in reactions. mit.edursc.orgbeilstein-journals.orgMajor and minor products, enantiomeric excess, and optimal reaction conditions. mit.edunih.gov
Multitask Language ModelsGeneration of reaction products and classification of reactive sites. nih.govMost likely reaction products and identification of the most reactive positions in the molecule. nih.gov

These predictive models, by providing a deeper understanding of the underlying principles of reactivity and selectivity, can significantly reduce the experimental effort required to discover and optimize new reactions of this compound. mit.edunih.gov

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

The study of chemical reactions as they occur, under actual reaction conditions, provides invaluable insights into reaction mechanisms, catalyst behavior, and the formation of transient intermediates. In situ (in the reaction vessel) and operando (while the reaction is operating) spectroscopic techniques are powerful tools for achieving this real-time understanding of transformations involving this compound. chemcatbio.orgresearchgate.netescholarship.org

A variety of spectroscopic methods can be applied for in situ and operando studies, each providing unique information about the reacting system. chemcatbio.org These techniques allow for the direct observation of changes in the molecular structure of reactants, intermediates, and products, as well as the state of the catalyst. chemcatbio.orgrsc.org

Commonly Employed Spectroscopic Techniques

Spectroscopic TechniqueInformation GainedRelevance to this compound Research
Infrared (IR) SpectroscopyIdentification of functional groups and monitoring of their transformation. psi.chTracking the disappearance of the N-O-H and C-I bonds and the appearance of new functional groups.
Raman SpectroscopyComplementary to IR, provides information on non-polar bonds and molecular symmetry. chemcatbio.orgObserving changes in the phenyl ring vibrations and the C-I bond.
X-ray Absorption Spectroscopy (XAS)Provides information on the electronic state and local coordination environment of specific elements. chemcatbio.orgrsc.orgProbing the iodine atom's environment and its potential involvement in catalytic cycles. chemcatbio.org
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information about molecules in solution. chemcatbio.orgIdentifying and quantifying reactants, intermediates, and products in the reaction mixture over time.

Real-time analysis of reactions involving this compound using in situ and operando spectroscopy allows for a dynamic view of the chemical transformations. This approach is critical for understanding complex reaction networks where multiple competing pathways may exist.

For instance, in a catalytic reaction, in situ IR or Raman spectroscopy can monitor the concentration of this compound and the formation of products over time. psi.ch This data can be used to determine reaction rates and to identify the presence of any short-lived intermediates that might not be detectable by traditional offline analysis. The formation of nitrone intermediates, for example, could be observed through the appearance of their characteristic C=N stretching vibration in the IR spectrum. ethz.ch

Kinetic studies using online infrared spectroscopy have been successfully applied to evaluate the reaction of hydroxylamine with acetamide, providing a basis for similar investigations with this compound. acs.org

In catalyzed reactions involving this compound, the performance and stability of the catalyst are of paramount importance. mdpi.com Operando spectroscopy is particularly powerful for studying the catalyst under working conditions, providing insights into its active state and the mechanisms by which it may deactivate. chemcatbio.orgresearchgate.netescholarship.org

For example, if a palladium-based catalyst is used for a cross-coupling reaction with this compound, operando X-ray Absorption Spectroscopy (XAS) could be used to monitor the oxidation state and coordination environment of the palladium atoms throughout the catalytic cycle. chemcatbio.orgpsi.ch This can help to identify the active catalytic species and to understand how it interacts with the reactants. rsc.org

Catalyst deactivation is a common problem in industrial processes and can occur through various mechanisms such as poisoning, coking, or thermal degradation. ammoniaknowhow.comscirp.orgresearchgate.net Operando techniques can help to identify the cause of deactivation. For instance, in situ IR spectroscopy might reveal the adsorption of inhibiting species on the catalyst surface, while XAS could show changes in the catalyst's structure or electronic properties that lead to a loss of activity. psi.chscirp.org Understanding these deactivation pathways is crucial for designing more robust and long-lasting catalysts for reactions involving this compound. ammoniaknowhow.comnih.gov

Future Perspectives and Emerging Directions in O 4 Iodophenyl Hydroxylamine Chemistry

Expansion into Sustainable Synthesis of O-(4-iodophenyl)hydroxylamine

Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions. The development of greener, more efficient methods for producing this compound is a key area of future research, with a focus on catalytic approaches that minimize waste and energy consumption.

Modern synthetic methods like photoredox catalysis and electrochemistry offer sustainable alternatives to classical synthesis. usp.brsioc-journal.cn These techniques utilize light energy or electric current to drive chemical transformations under mild conditions, often with high selectivity and reduced environmental impact. usp.br

Electrochemistry presents a particularly promising route. The electrochemical reduction of nitroarenes to hydroxylamines is a well-established process. For instance, studies on the electrochemical behavior of halonitroarenes have demonstrated that compounds like ortho-iodonitrobenzene (OINB) can be selectively reduced to the corresponding hydroxylamine (B1172632) at the cathode. researchgate.net This process typically involves a controlled potential electrolysis in an aqueous-organic solvent mixture. researchgate.net A similar strategy could be readily adapted for the large-scale, sustainable synthesis of this compound from the readily available 1-iodo-4-nitrobenzene. The reaction avoids harsh chemical reductants, with electrons serving as the primary reagent. sioc-journal.cnnih.gov

Photoredox catalysis offers a complementary light-driven approach. In a typical photoredox cycle, a photocatalyst absorbs light and becomes a potent single-electron transfer (SET) agent. nih.govacs.org This excited catalyst could activate a substrate or a sacrificial reductant to initiate the reduction of the nitro group in 1-iodo-4-nitrobenzene. While direct photocatalytic reduction of nitroarenes to hydroxylamines is an emerging area, the principles are well-founded in radical chemistry. acs.orguni-regensburg.de The development of efficient photocatalytic systems for this specific transformation represents a significant opportunity for future research.

Table 1: Comparison of Potential Sustainable Synthetic Methods

FeatureElectrochemical SynthesisPhotoredox Catalysis
Energy Source ElectricityVisible Light
Key Principle Direct electron transfer at an electrode surfacePhotoinduced electron transfer via a catalyst
Precursor 1-iodo-4-nitrobenzene1-iodo-4-nitrobenzene
Advantages High atom economy, avoids chemical oxidants/reductants, scalable. ccspublishing.org.cncardiff.ac.ukMild reaction conditions, high functional group tolerance, utilizes renewable energy. usp.brscientificupdate.com
Challenges Electrode passivation, optimization of electrolyte/solvent system.Catalyst efficiency and stability, potential for side reactions.

Harnessing the power of enzymes (biocatalysis) or combining enzymatic steps with chemical reactions (chemoenzymatic synthesis) provides a path to highly selective and environmentally benign synthetic processes. rug.nl Enzymes operate under mild conditions, typically in aqueous media, and their high specificity can lead to products with excellent purity.

For the synthesis of this compound, several enzymatic pathways could be envisioned. Nitroreductase enzymes, for example, are known to catalyze the reduction of nitroaromatic compounds. While they often reduce the nitro group completely to an amine, careful selection or engineering of the enzyme could potentially halt the reduction at the hydroxylamine stage.

Alternatively, a chemoenzymatic approach could involve the enzymatic transformation of a related precursor. For example, enzymes like cytidine (B196190) deaminase have been used to catalyze the reaction of cytidine with hydroxylamine to form N-hydroxycytidine, demonstrating the compatibility of enzymes with hydroxylamine reagents. chemrxiv.org A chemoenzymatic strategy might start with 4-iodophenol, which could be functionalized using a sequence of enzymatic and chemical steps. Another approach involves using protected hydroxylamine derivatives, which show improved solubility and stability in enzymatic reactions, followed by a chemical deprotection step. unimi.itrsc.org The discovery or engineering of an enzyme capable of directly oxygenating 4-iodoaniline (B139537) would represent a significant breakthrough in this area.

Novel Reactivity Modes for this compound

Beyond its role as an aminating agent, the unique structure of this compound allows for the exploration of novel reactivity patterns by activating different parts of the molecule.

The presence of the iodo-substituent offers a powerful handle for activation that is orthogonal to the reactivity of the hydroxylamine group. Strategies for iodoarene activation can be applied to this compound to generate highly reactive intermediates. nih.gov

One major strategy involves oxidation of the iodine atom to create hypervalent iodine species. nih.gov Treating this compound with an oxidant like m-chloroperbenzoic acid could generate an iodosyl (B1239551) or iodonium (B1229267) species. These hypervalent iodine compounds are powerful electrophiles and can participate in a wide range of transformations, including arylations of nucleophiles under transition-metal-free conditions. This would transform the molecule from a nitrogen-centered reagent into a carbon-centered arylating agent.

Another approach is the photoinduced activation of the carbon-iodine bond. nih.gov The C–I bond is the weakest among aryl halides and can be cleaved by UV light or under visible light photoredox conditions to generate an aryl radical. This 4-hydroxylaminophenyl radical could then engage in various radical-mediated C-C or C-heteroatom bond-forming reactions, a reactivity pattern completely distinct from its classical behavior.

Cascade reactions, where multiple bond-forming events occur in a single pot, are a hallmark of efficient synthesis. nih.gov this compound is an ideal substrate for developing cascades that merge different types of catalysis.

A hypothetical but powerful example would be the combination of organocatalysis with transition-metal catalysis. soton.ac.uk For instance, the hydroxylamine moiety could be used in an organocatalyzed aminohydroxylation of an alkene. The resulting product, which still contains the iodophenyl group, could then undergo an in-situ palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck reaction) at the iodine position. nih.gov This "dual-catalytic" approach would allow for the rapid construction of complex molecules from simple starting materials in a single operation. soton.ac.ukscispace.com Such a process leverages the distinct reactivity of the two functional ends of the molecule, enabling streamlined access to densely functionalized scaffolds. bohrium.comnih.gov

Development of Next-Generation Reagents Derived from this compound

The development of novel reagents with enhanced reactivity, selectivity, or new applications is a continuous goal in organic synthesis. This compound serves as a valuable starting point for creating such next-generation reagents. rsc.orgresearchgate.net

By modifying the hydroxylamine group, a family of new electrophilic aminating agents can be designed. ethz.ch For example, attaching different leaving groups to the oxygen atom (e.g., sulfonyl, acyl, or phosphate (B84403) groups) can finely tune the reagent's reactivity and substrate scope. researchgate.net The presence of the iodine atom offers several advantages: it can modulate the electronic properties and stability of the reagent, and it provides a site for further functionalization.

A particularly exciting direction is the use of the iodine atom as a structural anchor to create bifunctional or multifunctional reagents. For instance, one could synthesize a hypervalent iodine reagent from this compound that is capable of delivering both an aryl group and a nitrogen functionality in a single step. Furthermore, the iodine can serve as a heavy atom for crystallographic studies or as a label for tracking the reagent in biological systems. These tailored reagents could simplify the synthesis of complex amines, amides, and N-heterocycles, which are prevalent in pharmaceuticals and agrochemicals. ethz.chnih.gov

Interdisciplinary Research Frontiers Involving this compound (e.g., as a probe in chemical biology based on reactivity)

The unique bifunctional nature of this compound, possessing both a reactive hydroxylamine moiety and a versatile iodophenyl group, positions it at the forefront of several interdisciplinary research frontiers, particularly in the realm of chemical biology. Its potential as a molecular probe is rooted in the distinct reactivity of its constituent parts, enabling a variety of applications for studying and manipulating biological systems.

The hydroxylamine group is known for its nucleophilic character and its ability to react with carbonyl compounds like aldehydes and ketones to form stable oxime linkages. evitachem.comresearchgate.net This reaction is a cornerstone of bioconjugation, allowing for the selective labeling of biomolecules. researchgate.net In the context of this compound, the hydroxylamine functionality can serve as an anchor for attaching the molecule to proteins or other biological targets that have been engineered to contain a carbonyl group.

Conversely, the arylhydroxylamine core can be enzymatically activated within cellular environments. For instance, arylamine N-acetyltransferases (NATs) can activate arylhydroxamic acids, a closely related class of compounds, to generate reactive nitrenium ions. acs.orgnih.gov These species can then covalently modify neighboring proteins with high spatial and temporal resolution. This suggests that this compound could be developed into a probe for mapping protein-protein interactions within specific subcellular compartments. The electron density of the aromatic ring plays a crucial role in this activation, and the iodine atom's electronic properties could be leveraged to fine-tune this reactivity. acs.orgnih.gov

The second key feature, the 4-iodophenyl group, offers a powerful handle for bioorthogonal chemistry. nih.gov The carbon-iodine bond is amenable to a range of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki and Sonogashira reactions. nih.gov This allows for the introduction of a wide array of functionalities onto the phenyl ring, both before and after the hydroxylamine has been conjugated to a biological target. For example, after labeling a protein of interest, the iodine atom could be used to attach fluorescent dyes, affinity tags, or drug molecules via these highly specific and efficient coupling reactions. This dual-functionality makes this compound a potentially valuable tool for creating multifunctional probes.

The table below summarizes the potential reactivity of this compound's functional groups for its use as a chemical biology probe.

Functional GroupReactive PartnerReaction TypeProductApplication in Chemical Biology
Hydroxylamine (-ONH₂)Aldehydes, KetonesOxime LigationOximeProtein labeling, Bioconjugation researchgate.net
ArylhydroxylamineEnzymes (e.g., NATs)Enzymatic ActivationNitrenium IonProximity-dependent protein labeling acs.orgnih.gov
4-Iodophenyl (-I)Boronic AcidsSuzuki CouplingBiarylIntroduction of probes (fluorophores, tags) nih.gov
4-Iodophenyl (-I)Terminal AlkynesSonogashira CouplingAryl-alkyneAttachment of functional moieties nih.govnih.gov

The application of this compound and its derivatives as probes extends to fragment-based drug discovery. The iodophenyl motif can be used to screen for binding to protein targets, with the iodine atom providing a site for subsequent elaboration of the fragment into a more potent inhibitor.

Challenges and Opportunities in the Field of this compound Chemistry

While the potential applications of this compound are significant, several challenges must be addressed to fully realize its utility. These challenges, in turn, present numerous opportunities for further research and development in this area.

Challenges:

Synthesis and Stability: The synthesis of hydroxylamine derivatives can be challenging, often requiring careful control of reaction conditions to avoid side reactions and ensure stability. evitachem.com The hydroxylamine moiety itself can be prone to oxidation, which could limit the shelf-life of the compound and its utility in certain biological environments. Attempts to synthesize related arylhydroxamic acid probes have shown that some synthetic routes, like partial reduction of a nitro group or Pd-catalyzed amination, can be less than satisfactory. acs.org

Reactivity and Selectivity: The reactivity of the hydroxylamine group, while an asset, can also be a challenge. evitachem.com Ensuring selective reaction with the intended target in a complex biological milieu, which contains numerous potential reaction partners, is a significant hurdle. The conditions required for oxime ligation, for example, may need optimization to be fully biocompatible. researchgate.net Similarly, the enzymatic activation of the arylhydroxylamine must be highly specific to the target enzyme to avoid off-target labeling. acs.orgnih.gov

Biocompatibility and Toxicity: As with any exogenous molecule introduced into a biological system, the potential for toxicity of this compound and its metabolites must be carefully evaluated. Iodine-containing compounds can sometimes exhibit toxicity. ontosight.ai The byproducts of its reactions within the cell must also be benign.

Opportunities:

Derivative Development: A major opportunity lies in the rational design and synthesis of novel derivatives of this compound. By modifying the substituents on the phenyl ring, it is possible to fine-tune the electronic properties, and thus the reactivity, of both the hydroxylamine and the iodophenyl groups. nih.gov This could lead to the development of probes with enhanced selectivity, faster reaction kinetics, or improved stability.

Expansion of the Bioorthogonal Toolbox: The development of new reaction conditions and catalysts that are compatible with the dual functionality of this compound will expand the repertoire of bioorthogonal chemistry. This includes exploring milder and more efficient cross-coupling reactions for modifying the iodophenyl group in a biological context.

Advanced Imaging and Therapeutic Agents: There is a significant opportunity to develop this compound-based probes for advanced biological imaging techniques. For instance, the iodine atom could be replaced with a radioisotope for applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). thno.org Furthermore, by attaching therapeutic agents to the molecule, it could be developed into a targeted drug delivery system.

Mechanistic Studies: Further investigation into the precise mechanisms of action of this compound in biological systems is warranted. nih.gov Understanding how it interacts with enzymes and other biomolecules will provide valuable insights for the design of more sophisticated and effective chemical biology tools.

The table below outlines some of the key challenges and the corresponding opportunities in the chemistry of this compound.

ChallengeOpportunity
Synthetic difficulty and stability of the hydroxylamine group. evitachem.comacs.orgDevelopment of robust and scalable synthetic routes; design of more stable derivatives.
Achieving high selectivity in complex biological environments. researchgate.netacs.orgnih.govFine-tuning reactivity through substituent modification; developing highly specific catalytic systems.
Potential for toxicity and off-target effects. ontosight.aiSynthesis of more biocompatible derivatives; thorough toxicological evaluation.
Limited understanding of its biological interactions.In-depth mechanistic studies to guide the design of next-generation probes and therapeutics.

Q & A

Basic: What are the established synthesis methods for O-(4-iodophenyl)hydroxylamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of 4-iodobenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate in ethanol) at room temperature . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Atmosphere control : Conducting reactions under inert gas (N₂/Ar) minimizes oxidation of hydroxylamine .
  • Temperature : Maintaining 25–30°C prevents side reactions like over-alkylation.
    Yield improvement : Use excess hydroxylamine hydrochloride (1.2–1.5 eq) and monitor pH to stabilize intermediates. Purification via recrystallization (ethanol/water) achieves >90% purity .

Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

  • Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted starting materials . For trace impurities, column chromatography (silica gel, ethyl acetate/hexane) is recommended.
  • Characterization :
    • NMR : ¹H NMR (DMSO-d₆) shows a singlet for -NH₂ (~δ 5.2 ppm) and aromatic protons (δ 7.3–7.7 ppm) .
    • IR : Confirm hydroxylamine (N-O stretch at ~930 cm⁻¹) and aryl C-I bond (500–600 cm⁻¹) .
    • Mass Spectrometry : ESI-MS (m/z 263 [M+H]⁺) verifies molecular weight .

Advanced: How does the electron-withdrawing iodine substituent influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:
The iodine atom exerts a strong -I effect, polarizing the O-N bond and enhancing the nucleophilicity of the hydroxylamine oxygen. This facilitates:

  • Nucleophilic acylations : Higher selectivity for O-acylation over N-acylation in reactions with esters (e.g., phenyl acetate) due to stabilized transition states .
  • Kinetic vs. thermodynamic control : In competitive reactions (e.g., with aldehydes), iodine’s inductive effect shifts product ratios. Computational studies (DFT/B3LYP) predict DG‡ barriers ~18–20 kcal/mol for O-acylation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.